Potassium 3-phenylpyruvate

Description

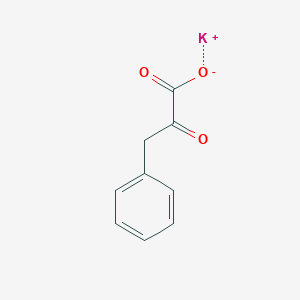

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3.K/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKKYCVCTIWUJJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170141 | |

| Record name | Potassium 3-phenylpyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17647-93-7 | |

| Record name | Potassium 3-phenylpyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017647937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 3-phenylpyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 3-phenylpyruvate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

General Biochemical Significance of 3 Phenylpyruvate Derivatives

Derivatives of 3-phenylpyruvic acid, a type of alpha-keto acid, are of considerable interest in biochemistry and organic chemistry. ontosight.ai These compounds, which feature a phenyl group attached to a pyruvic acid moiety, play significant roles in various biological systems. ontosight.aidrugbank.com Their importance is underscored by their involvement in the metabolism of phenylalanine, an essential amino acid. ontosight.ai

The chemical structure of these derivatives allows them to participate in a variety of biochemical reactions. ontosight.ai Phenylpyruvic acid itself exists in equilibrium with its enol tautomers, a characteristic that influences its reactivity. wikipedia.org The study of these derivatives provides valuable insights into metabolic pathways and the mechanisms of certain diseases. ontosight.ai

Overview of 3 Phenylpyruvate’s Role in Metabolic Pathways

3-Phenylpyruvate is a central intermediate in the metabolism of phenylalanine. ecmdb.ca In healthy individuals, the primary metabolic fate of phenylalanine is its conversion to tyrosine by the enzyme phenylalanine hydroxylase (PAH). nih.govnih.gov However, when PAH activity is deficient, as in the case of phenylketonuria, phenylalanine is shunted into an alternative pathway. wikipedia.orgnih.govnih.gov

In this alternative pathway, phenylalanine undergoes transamination to form phenylpyruvic acid. nih.govmetwarebio.com This reaction is catalyzed by an aminotransferase, using glutamate (B1630785) as the amino group donor. metwarebio.com The accumulation of 3-phenylpyruvate and other metabolites, such as phenylacetate (B1230308) and phenyllactate, is a hallmark of untreated PKU. hmdb.caegetipdergisi.com.tr

The metabolic influence of 3-phenylpyruvate extends to other pathways as well. For instance, it has been shown to inhibit pyruvate (B1213749) carboxylase activity in rat brain mitochondria, which could have implications for brain metabolism in individuals with PKU. nih.gov Furthermore, in plants, the phenylpyruvate pathway is crucial for the biosynthesis of aromatic amino acids and a variety of secondary metabolites, including fragrant compounds in flowers. nih.govmdpi.com

Table 1: Key Enzymes and Reactions in Phenylalanine Metabolism

| Enzyme | Reaction | Pathway | Significance |

| Phenylalanine Hydroxylase (PAH) | Phenylalanine → Tyrosine | Major pathway | Deficient in Phenylketonuria (PKU) nih.govnih.gov |

| Aminotransferase | Phenylalanine → 3-Phenylpyruvate | Alternative pathway | Active in PKU, leading to 3-phenylpyruvate accumulation nih.govmetwarebio.com |

| Prephenate Dehydratase | Prephenate → Phenylpyruvate | Phenylalanine biosynthesis (in plants) | Part of the shikimate pathway metwarebio.com |

| Pyruvate Carboxylase | Pyruvate + HCO3- → Oxaloacetate | Anaplerotic reaction | Inhibited by 3-phenylpyruvate nih.gov |

Contemporary Research Trajectories for Phenylpyruvate Compounds

Formation of 3-Phenylpyruvate from L-Phenylalanine

The primary route for the formation of 3-phenylpyruvate in biological systems is through the metabolism of the essential amino acid L-phenylalanine. This conversion is a key step in an alternative pathway for phenylalanine catabolism, which becomes particularly significant under conditions where the primary pathway is impaired.

Enzymatic Transamination of Phenylalanine

The conversion of L-phenylalanine to 3-phenylpyruvate is catalyzed by a class of enzymes known as aminotransferases or transaminases. chempedia.infopnas.org This biochemical reaction involves the transfer of an amino group from L-phenylalanine to an α-keto acid, resulting in the formation of 3-phenylpyruvate and a new amino acid. chempedia.infowikipedia.org In humans, this transamination can occur in various tissues, and while it's a normal metabolic process, it is typically a minor pathway for phenylalanine disposal when the primary oxidative pathway is fully functional. pnas.org

Several enzymes can facilitate this reaction. For instance, islet homogenates from rat pancreas have been shown to catalyze transamination reactions between 3-phenylpyruvate and various amino acids like L-glutamate, L-leucine, L-norleucine, and L-valine. nih.govnih.gov In some microorganisms, such as Saccharomyces cerevisiae, the catabolism of phenylalanine to fusel oils like phenylethanol proceeds via the Ehrlich pathway, which begins with the deamination of phenylalanine to 3-phenylpyruvic acid. nih.gov

Dysregulated Phenylpyruvate Accumulation in Phenylketonuria (PKU)

Phenylketonuria (PKU) is an inborn error of metabolism characterized by the deficiency of the enzyme phenylalanine hydroxylase (PAH). wikipedia.orgmedscape.comnih.gov This enzyme is responsible for converting phenylalanine to tyrosine, the first and rate-limiting step in the primary catabolic pathway of phenylalanine. pnas.orgmedscape.com When PAH activity is reduced or absent, phenylalanine accumulates to toxic levels in the blood and other tissues. wikipedia.orgmedscape.compicmonic.com

This excess phenylalanine is shunted into an alternative metabolic route, leading to a significant increase in its transamination to 3-phenylpyruvate. pnas.orgwikipedia.orgpicmonic.com Consequently, individuals with untreated PKU have markedly elevated levels of 3-phenylpyruvate and its derivatives, such as phenyllactate and phenylacetate (B1230308), in their blood and urine. nih.govpicmonic.com The accumulation of these phenylketones is a hallmark of the disease and contributes to the characteristic "musty" or "mousy" odor of the skin and urine in affected individuals. nih.govpicmonic.com The buildup of phenylpyruvic acid and its derivatives in the brain is believed to interfere with normal brain development and function, leading to severe intellectual disability and other neurological complications if the condition is not managed from an early age. vaia.com

| Condition | Phenylalanine Hydroxylase (PAH) Activity | Phenylalanine Level | 3-Phenylpyruvate Level |

| Normal | Normal | Normal (<120 µmol/L) medscape.com | Very low hmdb.ca |

| Phenylketonuria (PKU) | Deficient/Absent wikipedia.orgmedscape.com | High (>1200 µmol/L) medscape.com | High nih.govpicmonic.com |

Catabolic Pathways of 3-Phenylpyruvate

Once formed, 3-phenylpyruvate can undergo several metabolic transformations, leading to the production of various downstream metabolites. These catabolic pathways are crucial for the further processing of this keto acid.

Decarboxylation to Phenylacetaldehyde

A significant catabolic fate of 3-phenylpyruvate is its decarboxylation to form phenylacetaldehyde. ontosight.ai This reaction is a key step in the Ehrlich pathway, particularly in microorganisms like Saccharomyces cerevisiae. nih.govnih.gov In this yeast, the decarboxylation of phenylpyruvate is the first specific step in the catabolism of phenylalanine to produce phenylethanol. nih.govnih.gov The enzyme responsible for this conversion is phenylpyruvate decarboxylase. ontosight.ai Studies have identified several genes in S. cerevisiae, such as ARO10, that encode for enzymes with phenylpyruvate decarboxylase activity. nih.govrsc.org

Reductive Conversion to 3-Phenyllactic Acid

3-Phenylpyruvate can be reduced to form 3-phenyllactic acid. nih.gov This conversion is a redox reaction that often involves NAD-dependent lactate (B86563) dehydrogenases. nih.govresearchgate.net For instance, whole cells of Bacillus coagulans have been shown to effectively convert 3-phenylpyruvic acid into phenyllactic acid. nih.govresearchgate.net Similarly, in individuals with PKU, the elevated levels of phenylpyruvate lead to its reduction to phenyllactic acid, which is then excreted in the urine. The production of phenyllactic acid from phenylpyruvate has also been demonstrated in various microorganisms, including lactic acid bacteria, where it is a byproduct of phenylalanine metabolism. frontiersin.org

Oxidative Transformations and Glucuronidation of Phenylpyruvate

3-Phenylpyruvate can also undergo oxidative transformations. For example, manganese ions (Mn2+) can catalyze the aerobic oxidation of phenylpyruvic acid, yielding benzaldehyde (B42025) and oxalate (B1200264) as major products. nih.gov Additionally, sweetclover peroxidase can oxidize phenylpyruvate, although the final products of this reaction have not been fully identified. core.ac.uk In some metabolic contexts, phenylpyruvate can be oxidatively decarboxylated to phenylacetate. chempedia.info

Anabolic Interconversions Involving 3-Phenylpyruvate

3-Phenylpyruvate serves as a direct precursor for the synthesis of the essential amino acid L-phenylalanine through a process known as reductive amination. This biochemical reaction involves the conversion of the keto group of 3-phenylpyruvate into an amino group, thereby forming L-phenylalanine. This conversion is a critical step in the metabolism of phenylalanine and can be catalyzed by various enzymes, including L-phenylalanine dehydrogenase.

The reductive amination of 3-phenylpyruvate is a reversible reaction, representing a key equilibrium point in phenylalanine metabolism. In this process, 3-phenylpyruvate reacts with ammonia (B1221849) and a reducing equivalent, typically a nicotinamide (B372718) cofactor such as NADH, to yield L-phenylalanine and NAD+. The reaction is driven by the presence of specific dehydrogenases and the availability of the necessary substrates.

Research has demonstrated the feasibility of synthesizing L-phenylalanine from 3-phenylpyruvate using enzymatic methods. For instance, L-phenylalanine dehydrogenase (EC 1.4.1.20) has been effectively used to catalyze the reductive amination of 3-phenylpyruvate. bibliotekanauki.pl This enzymatic approach is noted for its high specificity, yielding the biologically active L-isomer of phenylalanine. tandfonline.com The reaction involves the transfer of a hydride ion from NADH to the imine intermediate formed from 3-phenylpyruvate and ammonia, followed by the addition of a proton to generate L-phenylalanine.

Furthermore, studies have explored the use of whole-cell biotransformation for the production of L-phenylalanine from 3-phenylpyruvate. By co-expressing enzymes like Bacillus badius phenylalanine dehydrogenase (PheDH) and a formate (B1220265) dehydrogenase (for NADH regeneration) in E. coli, researchers have successfully converted 3-phenylpyruvate to L-phenylalanine. researchgate.net

The efficiency of this conversion has also been demonstrated in chemical catalysis. Studies using a palladium-on-carbon catalyst have reported high yields of phenylalanine from the reductive amination of the lithium salt of 3-phenylpyruvic acid. sci-hub.se Similarly, using a Raney nickel catalyst, an essentially quantitative yield of phenylalanine was achieved from 3-phenylpyruvic acid in the presence of liquid ammonia and dihydrogen. sci-hub.se

The following table summarizes research findings on the synthesis of L-phenylalanine from 3-phenylpyruvate:

| Catalyst/Enzyme | Substrate(s) | Product(s) | Yield | Reference |

| L-Phenylalanine dehydrogenase | 3-Phenylpyruvic acid, Ammonia, NADH | L-Phenylalanine, NAD+, H₂O | - | bibliotekanauki.pl |

| Aminoacylase and Phenylalanine dehydrogenase | Chloroacetamidocinnamate (hydrolyzed to phenylpyruvate) | L-Phenylalanine | >98% | tandfonline.com |

| Palladium-on-carbon | β-Phenylpyruvic acid lithium salt, Ammonia, Dihydrogen | Phenylalanine lithium salt | 91% | sci-hub.se |

| Raney nickel | β-Phenylpyruvic acid, Liquid ammonia, Dihydrogen | Phenylalanine | Quantitative | sci-hub.se |

| Bacillus badius Phenylalanine dehydrogenase (PheDH) and Candida boidinii Formate dehydrogenase (FDH) | 3-Phenylpyruvate | L-Phenylalanine | - | researchgate.net |

Characterization of Phenylalanine Aminotransferases Acting on 3-Phenylpyruvate

Phenylalanine aminotransferases, also known as transaminases, play a crucial role in the initial steps of phenylalanine catabolism by converting it to 3-phenylpyruvate. nih.gov These enzymes catalyze the reversible transfer of an amino group from phenylalanine to an α-keto acid acceptor, a fundamental reaction in amino acid metabolism. nih.govmetwarebio.com

Substrate Specificity and Kinetic Parameters of Transaminases

The substrate specificity and kinetic efficiency of phenylalanine aminotransferases are critical determinants of their physiological function. These enzymes exhibit varying affinities for different amino and keto acid substrates. For instance, the aminotransferase Aat from Pediococcus acidilactici has been shown to act on several amino acids, including phenylalanine, leucine, methionine, and alanine. nih.gov However, in vivo studies revealed its primary role is in the metabolism of phenylalanine and alanine. nih.gov

In Corynebacterium glutamicum, two key enzymes, phenylalanine aminotransferase (AroT) and branched-chain amino acid aminotransferase (IlvE), are involved in the transamination of phenylpyruvate. mdpi.com Deletion of the genes encoding these enzymes is a common strategy in metabolic engineering to halt the biosynthesis of L-phenylalanine and promote the accumulation of phenylpyruvate. mdpi.com

The kinetic parameters of these transaminases have been the subject of detailed investigation. For example, a highly inducible L-aspartate-phenylpyruvate transaminase from Pseudomonas putida has been isolated and characterized. genome.jp This enzyme also demonstrates activity with 4-hydroxy-phenylpyruvate and, to a lesser extent, with L-glutamate and L-histidine. genome.jp The kinetic constants, including the Michaelis constant (Km) and the catalytic rate constant (kcat), provide quantitative measures of enzyme performance.

Table 1: Kinetic Parameters of Various Transaminases

| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |

| Phenylalanine Aminotransferase | Bacillus species IS1 | Phenylalanine | 0.95 | - | - | rug.nl |

| Phenylalanine Aminotransferase | Bacillus species IS1 | Tyrosine | 0.77 | - | - | rug.nl |

| D-Amino Acid Transaminase (BlasaTA) | - | D-Glutamate | - | - | Highest | nih.gov |

| D-Amino Acid Transaminase (BlasaTA) | - | α-Ketoglutarate | - | - | Highest | nih.gov |

| Thermus tenax BCAT | Thermus tenax | 3-Methyl-2-oxobutanoic acid | - | - | - | frontiersin.org |

| Thermus tenax BCAT | Thermus tenax | 4-Methyl-2-oxovalerate | - | - | - | frontiersin.org |

| Thermus tenax BCAT | Thermus tenax | 3-Methyl-2-oxopentanoic acid | - | - | - | frontiersin.org |

| Thermus tenax BCAT | Thermus tenax | α-Ketoglutarate | 83.5 ± 31.3 | - | - | frontiersin.org |

| Δ-1-piperideine-2-carboxylate reductase (DpkA) | Pseudomonas putida | Pyruvate | Higher than Phenylpyruvate | - | 2.5x higher than Phenylpyruvate | mdpi.com |

| Δ-1-piperideine-2-carboxylate reductase (DpkA) | Pseudomonas putida | Phenylpyruvate | Lower than Pyruvate | - | - | mdpi.com |

Note: A '-' indicates that the data was not provided in the cited source.

Biochemical Analysis of Phenylpyruvate Decarboxylases

Following its formation via transamination, 3-phenylpyruvate undergoes decarboxylation to produce phenylacetaldehyde. This critical step is catalyzed by phenylpyruvate decarboxylases, a class of enzymes that have been identified and characterized in various microorganisms.

Identification and Properties in Microorganisms (e.g., Saccharomyces cerevisiae, Azospirillum brasilense)

In the yeast Saccharomyces cerevisiae, the catabolism of phenylalanine to produce phenylethanol and phenylacetate involves the Ehrlich pathway, with the decarboxylation of phenylpyruvate as the first committed step. nih.gov The S. cerevisiae genome contains five genes with sequence similarity to thiamine (B1217682) diphosphate-dependent decarboxylases: ARO10, THI3, PDC1, PDC5, and PDC6. nih.gov Studies have shown that the ARO10 gene product is the primary and physiologically relevant phenylpyruvate decarboxylase in wild-type cells. nih.gov This enzyme exhibits a broad substrate specificity. nih.govumich.edu An alternative, lower-affinity phenylpyruvate decarboxylase activity has also been identified, requiring the THI3 gene along with one or more of the pyruvate decarboxylase genes (PDC1, PDC5, PDC6). nih.govnih.gov

In the plant growth-promoting rhizobacterium Azospirillum brasilense, an enzyme initially annotated as indole-3-pyruvate decarboxylase (IpdC) has been reclassified as a phenylpyruvate decarboxylase. researchgate.netvub.be This reclassification was based on biochemical analysis showing that the enzyme has the highest catalytic efficiency (kcat) for phenylpyruvate, converting indole-3-pyruvate about 10-fold less efficiently. researchgate.netvub.be The enzyme from A. brasilense exhibits Michaelis-Menten kinetics with phenylpyruvate but shows substrate activation with other aromatic substrates like indole-3-pyruvate. researchgate.netvub.be Structurally, it is suggested to be a tetramer, a common feature for 2-keto acid decarboxylases. researchgate.net

Mechanistic Insights into Thiamine Diphosphate-Dependent Decarboxylation

Phenylpyruvate decarboxylases are thiamine diphosphate (B83284) (ThDP)-dependent enzymes. nih.govnih.gov The catalytic mechanism relies on the ThDP cofactor, which facilitates the non-oxidative decarboxylation of α-keto acids. nih.gov The process begins with a nucleophilic attack by the ylide form of ThDP on the carbonyl carbon of the substrate, 3-phenylpyruvate. This forms a covalent intermediate, C2α-lactylthiamin diphosphate (LThDP). The electrophilic nature of the thiazolium ring of ThDP stabilizes the subsequent carbanionic intermediate formed upon the release of carbon dioxide. The availability of high-resolution X-ray structures for several ThDP-dependent enzymes has significantly advanced our understanding of the role of the protein environment in catalysis. nih.gov These studies have highlighted the importance of the 4'-aminopyrimidine component of the coenzyme in the catalytic process. nih.gov

Enzymatic Reduction of 3-Phenylpyruvate: Phenylpyruvate Reductases

An alternative metabolic fate for 3-phenylpyruvate is its reduction to phenyllactic acid, a reaction catalyzed by phenylpyruvate reductases. These enzymes are of significant interest for the biotechnological production of optically active phenyllactic acid. google.comepo.org

A novel NADH-dependent phenylpyruvate reductase (LaPPR) was identified in Lactobacillus sp. CGMCC 9967. nih.gov This enzyme belongs to the D-3-phosphoglycerate dehydrogenase subfamily and displays a preference for aromatic keto acids, reducing them to their corresponding D-hydroxy acids with high enantioselectivity. nih.gov Another phenylpyruvate reductase has been identified that catalyzes the reduction of substrates like 4-hydroxyphenylpyruvic acid and 3-phenylpyruvic acid. google.com This enzyme is notable for not using pyruvic acid or oxaloacetic acid as substrates. google.com

Modulatory Effects of 3-Phenylpyruvate on Key Metabolic Enzymes

Beyond being a substrate in its own metabolic pathway, 3-phenylpyruvate can also exert modulatory effects on other key metabolic enzymes. In rat brain, 3-phenylpyruvate has been shown to inhibit pyruvate carboxylase, a crucial enzyme in anaplerosis. nih.gov This inhibition is of a "mixed type" and its extent is dependent on the concentration of pyruvate. nih.gov

Furthermore, 3-phenylpyruvate, along with phenylalanine, inhibits pyruvate kinase activity in the rat brain cortex. researchgate.net Pyruvate kinase is a key regulatory enzyme in the glycolytic pathway. The inhibition is competitive with respect to the enzyme's substrates, ADP and phosphoenolpyruvate. researchgate.net These findings suggest that the accumulation of 3-phenylpyruvate, as seen in conditions like phenylketonuria, could have broader impacts on central carbon metabolism. nih.govnih.gov

In pancreatic islets, 3-phenylpyruvate has been observed to stimulate insulin release. nih.govnih.gov This effect is not due to its conversion to phenylalanine or the activation of glutamate (B1630785) dehydrogenase. nih.govnih.gov Instead, it is associated with an increased catabolism of endogenous amino acids that participate in transamination reactions with 3-phenylpyruvate, leading to an augmented ATP/ADP ratio. nih.gov

Inhibition of Glucose-6-Phosphate Dehydrogenase

Recent research has highlighted the inhibitory effect of phenylpyruvic acid on Glucose-6-Phosphate Dehydrogenase (G6PD), a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov G6PD catalyzes the initial, rate-limiting step of this pathway, which is a major source of the reduced form of nicotinamide adenine (B156593) dinucleotide phosphate (NADPH). nih.govwikipedia.org NADPH plays a vital role in protecting cells from oxidative damage by maintaining a supply of reduced glutathione (B108866). nih.govmhmedical.com

Studies on rat brain homogenates have demonstrated that phenylpyruvic acid significantly reduces G6PD activity. nih.govnih.gov This inhibition was observed both with and without pre-incubation of the homogenates with PPA. nih.gov In contrast, phenylalanine and its other metabolites, phenyllactic acid and phenylacetic acid, did not show any significant effect on G6PD activity. nih.govnih.gov The reduction in G6PD activity by phenylpyruvic acid could lead to decreased NADPH production, potentially impairing the cellular antioxidant defense system and contributing to oxidative stress, a factor implicated in the neuropathology of PKU. nih.govnih.govresearchgate.net

Table 1: Effect of Phenylpyruvic Acid on Glucose-6-Phosphate Dehydrogenase (G6PD) Activity

| Compound | Concentration | Effect on G6PD Activity | Reference |

|---|---|---|---|

| Phenylpyruvic Acid | 0.6 mM and 1.2 mM | Significant reduction | nih.gov |

| Phenylalanine | 0.5, 1, 2.5, and 5 mM | No significant effect | nih.gov |

| Phenyllactic Acid | 0.2, 0.6, and 1.2 mM | No significant effect | nih.gov |

| Phenylacetic Acid | 0.2, 0.6, and 1.2 mM | No significant effect | nih.gov |

Influence on Na+,K+-ATPase Activity in Neural Tissues

The sodium-potassium pump, or Na+,K+-ATPase, is an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process fundamental to neuronal function. nih.govfrontiersin.org Investigations into the effects of phenylalanine and its metabolites on Na+,K+-ATPase activity in rat brain synaptosomes have revealed complex, concentration-dependent interactions. nih.gov

Phenylpyruvic acid (referred to as PHP in the study) exhibited a biphasic effect on Na+,K+-ATPase activity. At very low concentrations (5-10 microM), it stimulated the enzyme's activity. nih.gov However, at higher concentrations (0.5-1.0 mM), a significant inhibitory effect was observed. nih.gov Intermediate concentrations (50-100 microM) showed no discernible effect. nih.gov This biphasic nature suggests multiple mechanisms of interaction. The inhibition of Na+,K+-ATPase by high concentrations of phenylpyruvic acid could disrupt neuronal function and may be a contributing factor to the neurological impairment seen in PKU. nih.govnih.gov

Table 2: Biphasic Effect of 3-Phenylpyruvate on Na+,K+-ATPase Activity in Rat Brain Synaptosomes

| Concentration Range | Effect on Na+,K+-ATPase Activity | Reference |

|---|---|---|

| 5-10 µM | Stimulation | nih.gov |

| 50-100 µM | No effect | nih.gov |

| 0.5-1.0 mM | Inhibition | nih.gov |

Interactions with Pyruvate Dehydrogenase Complex

The Pyruvate Dehydrogenase Complex (PDC) is a critical multi-enzyme complex that links glycolysis to the citric acid cycle by catalyzing the conversion of pyruvate to acetyl-CoA. wikipedia.orgwur.nl The effect of phenylpyruvate on PDC activity in rat brain mitochondria has been a subject of investigation to understand the metabolic disturbances in phenylketonuria. nih.govportlandpress.com

Studies measuring PDC activity through the release of 14CO2 from [1-14C]pyruvate and the formation of acetyl-CoA found no significant inhibition of the complex by phenylpyruvate at concentrations below 2 mM. nih.govportlandpress.com This suggests that direct inhibition of the pyruvate dehydrogenase complex by phenylpyruvate is unlikely to be a primary enzymatic defect in PKU. nih.govportlandpress.com

Physiological and Pathobiochemical Roles of 3 Phenylpyruvate

Neurometabolic Impact in Phenylketonuria Pathogenesis

Phenylketonuria is an inborn error of metabolism characterized by the deficiency of the enzyme phenylalanine hydroxylase, leading to the accumulation of phenylalanine and its transamination product, 3-phenylpyruvate. nih.govwikipedia.org The neurotoxicity observed in untreated PKU is largely attributed to the detrimental effects of these elevated metabolites on the central nervous system. neurology.org

Contribution to Brain Metabolic Disruption and Oxidative Stress

The accumulation of 3-phenylpyruvate significantly disrupts cerebral energy metabolism. It has been shown to inhibit key glycolytic enzymes, including hexokinase and pyruvate (B1213749) kinase, thereby impeding glucose utilization in the brain. nih.gov Furthermore, 3-phenylpyruvate can inhibit the mitochondrial transport of pyruvate, further compromising cellular respiration and energy production. nih.gov This impairment of energy metabolism is a critical factor in the neuropathology of PKU.

A substantial body of evidence also points to the role of 3-phenylpyruvate in inducing oxidative stress within the brain. nih.govresearchgate.net One of the key mechanisms is its inhibition of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway. researchgate.netdntb.gov.ua This inhibition curtails the production of NADPH, a crucial reducing equivalent necessary for the regeneration of the primary antioxidant, glutathione (B108866), by glutathione reductase. nih.govresearchgate.net The resulting decrease in antioxidant capacity leaves the brain vulnerable to damage from reactive oxygen species, contributing to lipid peroxidation and protein oxidation. researchgate.net

Table 1: Enzymes Inhibited by 3-Phenylpyruvate and the Metabolic Consequences

| Inhibited Enzyme | Metabolic Pathway Affected | Consequence of Inhibition | Reference(s) |

| Pyruvate Kinase | Glycolysis | Impaired glucose metabolism and ATP production. | nih.gov |

| Hexokinase | Glycolysis | Reduced glucose phosphorylation, limiting its entry into glycolysis. | nih.gov |

| Pyruvate Dehydrogenase Complex | Krebs Cycle | Decreased conversion of pyruvate to acetyl-CoA, reducing energy yield. | nih.gov |

| Glucose-6-Phosphate Dehydrogenase | Pentose Phosphate Pathway | Decreased NADPH production, leading to oxidative stress. | nih.govresearchgate.netdntb.gov.ua |

Effects on Neurotransmitter Synthesis and Amino Acid Homeostasis

The neurological symptoms of PKU are also closely linked to disturbances in neurotransmitter synthesis. High concentrations of phenylalanine, and by extension 3-phenylpyruvate, competitively inhibit the transport of other large neutral amino acids (LNAAs), such as tyrosine and tryptophan, across the blood-brain barrier. wikipedia.orguzh.ch Tyrosine and tryptophan are the essential precursors for the synthesis of the neurotransmitters dopamine (B1211576), norepinephrine, and serotonin. nih.govnih.gov

The reduced availability of these precursors in the brain directly leads to a deficiency in the synthesis of these critical neurotransmitters. nih.govtermedia.pl Furthermore, phenylalanine and its metabolites, including 3-phenylpyruvate, can directly inhibit the activity of enzymes involved in the synthesis of catecholamines and serotonin, such as tyrosine hydroxylase and tryptophan hydroxylase. nih.govuzh.ch This multifaceted disruption of amino acid homeostasis and neurotransmitter production is a major contributor to the cognitive impairment and neurological dysfunction seen in PKU. nih.gov

Biological Activities and Signaling Roles of 3-Phenylpyruvate

Beyond its role in pathology, 3-phenylpyruvate exhibits distinct biological activities, particularly in modulating endocrine function and serving as a precursor for antimicrobial compounds.

Stimulus-Secretion Coupling and Insulin (B600854) Release Modulation

3-Phenylpyruvate has a complex, dose-dependent effect on insulin secretion from pancreatic β-cells. At low glucose concentrations or in the absence of exogenous nutrients, 3-phenylpyruvate can stimulate insulin release. nih.gov This effect is attributed to its role as a nutrient secretagogue, where its metabolism within the islet cells leads to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium channels, and subsequent calcium influx, which triggers insulin exocytosis. nih.govnih.gov The metabolism of 3-phenylpyruvate in this context involves transamination reactions, particularly with glutamate (B1630785). nih.gov

Conversely, at high glucose concentrations, 3-phenylpyruvate has been found to inhibit insulin release. nih.gov This inhibitory action is thought to be due to the impairment of 2-oxo-acid transport into the mitochondria, which in turn hinders the oxidation of glucose and other substrates. nih.gov

Table 2: Effects of 3-Phenylpyruvate on Insulin Release

| Condition | Effect of 3-Phenylpyruvate | Mechanism | Reference(s) |

| Low Glucose/No Nutrient | Stimulates Insulin Release | Acts as a nutrient secretagogue, increasing islet metabolism and ATP/ADP ratio. | nih.govnih.govdiabetesjournals.org |

| High Glucose | Inhibits Insulin Release | Impairs mitochondrial transport and oxidation of 2-oxo-acids. | nih.gov |

Antimicrobial Precursor Role via 3-Phenyllactic Acid

3-Phenylpyruvic acid serves as a direct precursor for the synthesis of 3-phenyllactic acid (PLA), a compound recognized for its broad-spectrum antimicrobial properties. nih.govresearchgate.netresearchgate.net Various microorganisms, particularly lactic acid bacteria (LAB), can convert 3-phenylpyruvate into PLA. researchgate.netplos.org This bioconversion is a key step in the production of this natural antimicrobial agent. PLA has demonstrated inhibitory activity against a range of pathogenic bacteria and fungi, making it a compound of interest for food preservation and other antimicrobial applications. nih.govresearchgate.netplos.orgjst.go.jp The production of PLA from 3-phenylpyruvate by LAB is an example of how microbial metabolic pathways can be harnessed for biotechnological purposes. nih.gov

Ecological and Biotechnological Relevance of Phenylpyruvate Pathways

The phenylpyruvate pathway is an ancient metabolic route for the biosynthesis of phenylalanine found in many microorganisms and plants. frontiersin.orgbpia.org This pathway holds significant ecological and biotechnological importance. In plants, phenylpropanoids derived from phenylalanine are crucial for a wide array of functions, including structural support (lignin), defense against pathogens and herbivores, UV protection, and pigmentation. frontiersin.orgnih.govfrontiersin.org While plants primarily synthesize phenylalanine via the arogenate pathway, the phenylpyruvate pathway serves as an alternative route, particularly under certain stress conditions. bpia.org

From a biotechnological perspective, the phenylpyruvate pathway is a target for metabolic engineering to produce valuable compounds. For instance, microorganisms can be engineered to channel intermediates of the shikimate and phenylpyruvate pathways towards the production of 2-phenylethanol (B73330), a valuable aroma compound used in the food and cosmetic industries. researchgate.netmdpi.com The ability to manipulate these pathways opens up possibilities for the sustainable production of various chemicals and biofuels. researchgate.net Furthermore, the decarboxylation of phenylpyruvate is a key step in the catabolism of phenylalanine in organisms like Saccharomyces cerevisiae, preventing the accumulation of potentially toxic levels of this keto acid. nih.gov

Microbial Production of Aromatic Compounds

In the microbial world, 3-phenylpyruvate is a pivotal precursor for a wide array of aromatic compounds, many of which have industrial and pharmaceutical importance. nih.gov Microorganisms, particularly bacteria and yeast, utilize the shikimate pathway to produce chorismate, which is then converted to prephenate. frontiersin.orgasm.org The enzyme prephenate dehydratase catalyzes the conversion of prephenate to 3-phenylpyruvate. frontiersin.org From this point, 3-phenylpyruvate can be channeled into several biosynthetic routes.

One of the primary fates of 3-phenylpyruvate in microorganisms is its conversion to L-phenylalanine through a transamination reaction catalyzed by enzymes such as aspartate aminotransferase or aromatic amino acid aminotransferase. researchgate.net However, its metabolic potential extends far beyond phenylalanine synthesis. For instance, 3-phenylpyruvate is a key intermediate in the Ehrlich pathway, where it is decarboxylated to phenylacetaldehyde. nih.gov This aldehyde can then be reduced to the valuable fragrance and flavor compound 2-phenylethanol or oxidized to 2-phenylacetic acid. frontiersin.org

Furthermore, 3-phenylpyruvate can be reduced to phenyllactic acid, a compound with notable antimicrobial properties. nih.govsci-hub.se This bioconversion is often carried out by lactic acid bacteria (LAB) and is catalyzed by NAD-dependent lactate (B86563) dehydrogenases. sci-hub.sesci-hub.se The ability of various microbial strains to efficiently convert 3-phenylpyruvate into these valuable aromatic compounds has led to significant interest in metabolic engineering to optimize production yields. nih.govfrontiersin.org

Table 1: Microbial Production of Aromatic Compounds from 3-Phenylpyruvate

| Precursor | Enzyme/Pathway | Product | Microorganism Example | Significance of Product |

|---|---|---|---|---|

| 3-Phenylpyruvate | Phenylpyruvate Decarboxylase (Ehrlich Pathway) | Phenylacetaldehyde | Saccharomyces cerevisiae | Intermediate for 2-phenylethanol and 2-phenylacetic acid |

| Phenylacetaldehyde | Alcohol Dehydrogenase | 2-Phenylethanol | Saccharomyces cerevisiae, Pichia pastoris | Fragrance and flavor compound |

| 3-Phenylpyruvate | Lactate Dehydrogenase | Phenyllactic Acid | Lactobacillus plantarum, Bacillus coagulans | Antimicrobial agent, food preservative |

| 3-Phenylpyruvate | Aminotransferase | L-Phenylalanine | Escherichia coli, Corynebacterium glutamicum | Essential amino acid, precursor for other compounds |

Alternative Phenylalanine Biosynthesis Routes in Plants

While it was once believed that plants exclusively synthesize phenylalanine via the arogenate pathway located in the plastids, recent research has unveiled the existence and functional importance of an alternative, microbial-like pathway that utilizes 3-phenylpyruvate as a key intermediate. nih.govbpia.orgbgu.ac.il This alternative route is primarily located in the cytosol, providing a spatial separation from the plastid-based arogenate pathway. oup.comd-nb.info

This cytosolic pathway begins with the conversion of chorismate to prephenate by a cytosolic chorismate mutase. purdue.edu Subsequently, a cytosolic prephenate dehydratase converts prephenate to 3-phenylpyruvate. d-nb.infopurdue.edu The final step is the transamination of 3-phenylpyruvate to phenylalanine, a reaction catalyzed by a cytosolic aminotransferase. nih.gov Interestingly, this aminotransferase often utilizes tyrosine as the amino donor, thereby linking the metabolism of these two aromatic amino acids. nih.govbgu.ac.il

The flux through this alternative phenylpyruvate pathway is thought to increase when the primary arogenate pathway is limited or stressed. bpia.orgbgu.ac.il This provides metabolic flexibility, ensuring a steady supply of phenylalanine, which is not only a crucial component of proteins but also the precursor to a vast array of secondary metabolites vital for plant defense, reproduction, and structure, such as flavonoids and lignin. frontiersin.orgnih.gov The discovery of this dual-pathway system has opened new avenues for metabolic engineering in plants to enhance the production of essential nutrients and valuable natural products. bpia.orgbgu.ac.il

Table 2: Comparison of Phenylalanine Biosynthesis Pathways in Plants

| Feature | Arogenate Pathway | Phenylpyruvate Pathway |

|---|---|---|

| Location | Plastids | Cytosol |

| Key Intermediate | Arogenate | 3-Phenylpyruvate |

| Final Step | Arogenate dehydratase converts arogenate to phenylalanine. | Phenylpyruvate aminotransferase converts 3-phenylpyruvate to phenylalanine. nih.gov |

| Regulation | Considered the primary pathway under normal conditions. | Flux increases when the arogenate pathway is limited. bpia.orgbgu.ac.il |

| Significance | Major route for protein synthesis. | Provides metabolic plasticity; links tyrosine catabolism to phenylalanine synthesis. nih.gov |

Advanced Synthetic Strategies for Potassium 3 Phenylpyruvate and Its Research Analogs

Laboratory Synthesis of Phenylpyruvic Acid Derivatives

The laboratory preparation of phenylpyruvic acid and its derivatives can be achieved through several synthetic routes, each with its own advantages and specific applications. Classical methods often involve the hydrolysis of precursor molecules, while more modern techniques may utilize catalytic carbonylation reactions.

Common synthetic approaches include:

Hydrolysis of Aminocinnamic Acid Derivatives: A well-established method involves the acid-catalyzed hydrolysis of α-acetaminocinnamic acid. georganics.skorgsyn.org This procedure typically involves boiling the starting material with hydrochloric acid, followed by cooling to crystallize the phenylpyruvic acid. orgsyn.org Yields for this method are generally high, often in the range of 88-94%. orgsyn.org Alkaline hydrolysis of α-benzoylaminocinnamic acid is another variation of this approach. orgsyn.org

Condensation of Benzaldehyde (B42025) and Glycine Derivatives: This method proceeds through the formation of a phenylazlactone intermediate, which is subsequently hydrolyzed under acidic or basic conditions to yield phenylpyruvic acid. georganics.skwikipedia.org

Carbonylation of Benzyl (B1604629) Halides: Phenylpyruvic acid can also be synthesized from benzyl chloride through a double carbonylation reaction. wikipedia.org This process can be catalyzed by cobalt carbonyl complexes. georganics.sk One improved method utilizes a binary solvent system of water and an organic solvent with a cobalt carbonyl catalyst in the presence of calcium hydroxide, which allows the reaction to proceed even at normal pressure. google.com A variation of this catalytic approach employs cobalt pyridine-2-carboxylate as the catalyst for the double carbonylation of benzyl chloride. researchgate.net

Microwave-Assisted Synthesis: A rapid method for preparing phenylpyruvic acid and its aryl-substituted derivatives involves the microwave-assisted hydrolysis of benzalhydantoin or its derivatives in the presence of sodium hydroxide. google.com This technique significantly reduces reaction times compared to traditional heating methods. google.com

Chemoenzymatic Synthesis: For producing specific enantiomers, chemoenzymatic methods have been developed. For instance, L-3,4-dimethoxyphenyl-alanine and its analogs can be synthesized from phenylpyruvate derivatives using an engineered aspartate aminotransferase from Escherichia coli. researchgate.netgenscript.com

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Reported Yield | Reference |

|---|---|---|---|---|

| Hydrolysis of α-acetaminocinnamic acid | α-acetaminocinnamic acid | 1 N Hydrochloric acid | 88-94% | orgsyn.org |

| Condensation and Hydrolysis | Benzaldehyde, Glycine derivatives | Acid or base for hydrolysis | Not specified | georganics.skwikipedia.org |

| Double Carbonylation | Benzyl chloride, Carbon monoxide | Cobalt carbonyl catalyst, Calcium hydroxide | Up to 80.2% | google.com |

| Microwave-Assisted Hydrolysis | Benzalhydantoin derivatives | Sodium hydroxide, Microwave irradiation | 76.65% | google.com |

| Chemoenzymatic Synthesis | Phenylpyruvate derivatives | Engineered Aspartate aminotransferase | Up to 95.4% conversion | researchgate.netgenscript.com |

Isotope Labeling Methodologies for 3-Phenylpyruvate for Metabolic Tracing and Spectroscopic Studies

Isotopically labeled 3-phenylpyruvate is an invaluable tool for metabolic tracing studies and for detailed structural and dynamic analysis by NMR spectroscopy. bitesizebio.comacs.org These labeled compounds allow researchers to follow the fate of molecules through complex biochemical pathways and to probe protein structure and function. bitesizebio.comacs.org

Methodologies for isotope labeling can be broadly categorized into in vivo and in vitro approaches:

Metabolic Labeling (In Vivo): In this approach, cells or organisms are cultured in media containing isotopically labeled precursors, such as uniformly [¹³C]glucose. pnas.org The organism's metabolic machinery then incorporates the stable isotopes into various metabolites, including phenylpyruvate. pnas.org By measuring the rate of isotope incorporation, researchers can determine metabolic fluxes and understand how pathways are regulated under different conditions, such as nutrient starvation. pnas.org This technique has been used to demonstrate that during nitrogen starvation, the accumulation of phenylpyruvate is due to de novo biosynthesis rather than protein catabolism. pnas.org

Enzymatic Synthesis: Specific isotopically labeled phenylpyruvic acid derivatives can be synthesized enzymatically. For example, halogenated isotopomers of L-phenylalanine, labeled with deuterium (B1214612) or tritium, can be converted into the corresponding labeled phenylpyruvic acid derivatives using phenylalanine dehydrogenase. scispace.com This method offers high stereoselectivity and isotopic enrichment. scispace.com

Chemical Synthesis: Chemical synthesis provides precise control over the position of the isotopic label. acs.orgacs.org For instance, the synthesis of spin-isolated tyrosine and phenylalanine for protein NMR applications often involves the preparation of isotopically labeled pyruvate (B1213749) precursors. acs.orgacs.org These syntheses can start from simple, commercially available isotopic building blocks. acs.orgnih.gov One strategy involves the synthesis of a common intermediate that can then be divergently converted to the desired labeled phenylalanine or tyrosine pyruvate precursor. acs.orgacs.org

| Isotope | Labeling Method | Precursor/Enzyme | Application | Reference |

|---|---|---|---|---|

| ¹³C | Metabolic Labeling | Uniformly [¹³C]glucose | Metabolic flux analysis | pnas.org |

| ²H (Deuterium), ³H (Tritium) | Enzymatic Synthesis | Phenylalanine dehydrogenase | Stereospecific labeling for research | scispace.com |

| ¹³C, ²H | Chemical Synthesis | Isotopically labeled building blocks | Protein NMR spectroscopy | acs.orgacs.org |

Synthesis of Fluorinated 3-Phenylpyruvate Analogs for Targeted Research

The introduction of fluorine into organic molecules can significantly alter their biological properties, including metabolic stability, bioavailability, and binding affinity to proteins. beilstein-journals.orgresearchgate.net Fluorinated analogs of 3-phenylpyruvate are therefore of great interest for targeted research, particularly as enzyme inhibitors and probes for PET imaging. beilstein-journals.orgresearchgate.netnih.gov

Several strategies have been developed for the synthesis of fluorinated 3-phenylpyruvate analogs:

Direct Fluorination: One approach involves the direct fluorination of phenylpyruvic acid ester derivatives. beilstein-journals.org For example, treatment with elemental fluorine (F₂) followed by hydrolysis can yield 3-fluoro-3-phenylpyruvate. beilstein-journals.org

Fluorodehydroxylation: The enol form of ethyl 3-phenylpyruvate can undergo fluorodehydroxylation using reagents like diethylaminosulfur trifluoride (DAST), followed by hydrolysis, to produce 3-fluoro-3-phenylpyruvic acid. beilstein-journals.org

From Fluorinated Precursors: Fluorinated phenylpyruvic acid derivatives can be prepared from corresponding fluorinated benzaldehydes through methods like the Erlenmeyer azalactone synthesis, followed by hydrolysis. researchgate.net Another route involves the hydrolysis of substituted oxazolones or hydantoins prepared from fluorinated aromatic aldehydes. google.com For instance, 4-fluorophenylpyruvic acid has been prepared by the hydrolysis of 4-fluorobenzalhydantoin. google.com

Chemoenzymatic Methods: As with other derivatives, chemoenzymatic approaches can be used to produce specific fluorinated analogs. For example, transamination reactions using engineered enzymes can convert fluorinated phenylpyruvic acids into the corresponding fluorinated phenylalanine analogs. beilstein-journals.org

These fluorinated analogs have shown promise in various research areas. For example, 3-fluoro-2-oxo-3-phenylpropionic acid derivatives have been synthesized and identified as potent competitive inhibitors of 4-hydroxyphenylpyruvate dioxygenase. nih.gov Furthermore, 4-fluorophenylpyruvate (FPP) has been investigated for its toxic effects in yeast, which are dependent on its conversion to 4-fluorophenylalanine (FPA), making it a useful tool for counter-selection in yeast genetics. mdpi.comresearchgate.net

| Fluorinated Analog | Synthetic Approach | Key Reagents/Precursors | Research Application | Reference |

|---|---|---|---|---|

| 3-Fluoro-3-phenylpyruvate | Direct Fluorination | Phenylpyruvic acid esters, F₂ | Intermediate for fluorinated amino acids | beilstein-journals.org |

| 3-Fluoro-3-phenylpyruvic acid | Fluorodehydroxylation | Ethyl 3-phenylpyruvate enol, DAST | Intermediate for fluorinated amino acids | beilstein-journals.org |

| 4-Fluorophenylpyruvic acid | Hydrolysis of Hydantoin | 4-Fluorobenzalhydantoin, NaOH | Enzyme inhibition studies, yeast genetics | google.commdpi.com |

| 3-Fluoro-2-oxo-3-phenylpropionic acid derivatives | Chemical Synthesis | Fluorinated benzaldehydes | Inhibition of 4-hydroxyphenylpyruvate dioxygenase | nih.gov |

Analytical and Bioanalytical Methodologies for the Quantification of 3 Phenylpyruvate

Chromatographic Techniques for Detection in Biological Matrices

Chromatographic techniques are fundamental in the separation and quantification of 3-phenylpyruvate from complex biological samples. These methods offer high selectivity and sensitivity, which are essential for accurate measurements.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a prominent and powerful tool in clinical laboratories due to its superior analytical specificity and high throughput compared to conventional methods. egetipdergisi.com.tr This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. egetipdergisi.com.tregetipdergisi.com.tr

A rapid, precise, and specific LC-MS/MS method has been developed for the determination of 3-phenylpyruvic acid in urine. egetipdergisi.com.trege.edu.tr This method utilizes an Acquity UPLC Phenyl column with a gradient elution of methanol (B129727) and 0.1% formic acid in water. egetipdergisi.com.trege.edu.tr Sample preparation often involves liquid-liquid extraction to provide a cleaner matrix and reduce ion suppression, with dichloromethane (B109758) being an effective extraction solvent. egetipdergisi.com.tregetipdergisi.com.trege.edu.tr For quantification, an internal standard is crucial to account for variations during sample preparation and analysis. egetipdergisi.com.tr While isotopically labeled standards are ideal, other compounds like trans-cinnamic acid have been successfully validated and used. egetipdergisi.com.tregetipdergisi.com.trege.edu.trresearchgate.net

The validation of such LC-MS/MS methods is critical and typically follows guidelines from regulatory bodies like the European Medicines Agency (EMA). egetipdergisi.com.tr Key validation parameters include selectivity, linearity, sensitivity, recovery, and matrix effect. egetipdergisi.com.tr A developed method demonstrated a linear range of 0.009–5 µM and a detection limit of 0.001 µM for 3-phenylpyruvic acid in urine. egetipdergisi.com.tregetipdergisi.com.trege.edu.tr The method also showed good intraday and interday repeatability, with recovery rates between 97% and 103%. egetipdergisi.com.tregetipdergisi.com.trege.edu.tr

It is important to note that in some LC-MS/MS analyses, prephenate can aromatize to phenylpyruvate, which could potentially interfere with the accurate quantification of endogenous phenylpyruvate if not properly resolved chromatographically. nih.gov

Interactive Data Table: LC-MS/MS Method Parameters for 3-Phenylpyruvic Acid Analysis

| Parameter | Value | Reference |

| Column | Acquity UPLC Phenyl (50 mm × 2.1 mm, 1.7 μm) | egetipdergisi.com.trege.edu.tr |

| Mobile Phase | Gradient of methanol and 0.1% formic acid in water | egetipdergisi.com.trege.edu.tr |

| Flow Rate | 0.4 mL/minute | egetipdergisi.com.tr |

| Detection | Tandem Mass Spectrometry (MS/MS) | egetipdergisi.com.tregetipdergisi.com.trege.edu.tr |

| Ionization Mode | Electrospray Ionization (ESI), typically negative ion mode | researchgate.net |

| Internal Standard | trans-Cinnamic acid or stable isotope-labeled standard | egetipdergisi.com.tregetipdergisi.com.trege.edu.trresearchgate.net |

| Linear Range | 0.009–5 µM | egetipdergisi.com.tregetipdergisi.com.trege.edu.tr |

| Detection Limit | 0.001 µM | egetipdergisi.com.tregetipdergisi.com.trege.edu.tr |

| Sample Preparation | Liquid-liquid extraction with dichloromethane | egetipdergisi.com.tregetipdergisi.com.trege.edu.tr |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for metabolomic profiling and can be used to analyze a wide range of metabolites, including 3-phenylpyruvate, in biological samples. researchgate.netnih.gov A key step in GC-MS analysis of non-volatile compounds like 3-phenylpyruvate is derivatization, which increases their volatility. nih.gov An improved oximation-silylation method has been shown to be effective for the derivatization of thermally unstable compounds like phenylpyruvic acid at a lower temperature, with a shorter reaction time and higher efficiency. nih.gov

In the context of metabolomics, GC-MS can identify and quantify numerous compounds simultaneously. researchgate.netnih.gov For instance, a GC-MS-based metabolomic study of urine from patients with phenylketonuria (PKU) identified 97 endogenous metabolites, with 19 showing significant differences compared to controls. nih.gov Phenylpyruvic acid was identified as a unique marker in the PKU group. nih.gov

The sample preparation for GC-MS metabolomics can involve simultaneous in situ derivatization and dispersive liquid-liquid microextraction (DLLME), a protocol that allows for the quantitative analysis of numerous metabolites using a small number of internal standards. researchgate.net

Interactive Data Table: GC-MS in Metabolomic Analysis

| Aspect | Description | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Application | Metabolomic profiling of biological samples (e.g., urine) | nih.gov |

| Derivatization | Oximation-silylation for increased volatility | nih.gov |

| Key Finding | Phenylpyruvic acid identified as a unique urinary marker in PKU | nih.gov |

| Sample Preparation | Can involve dispersive liquid-liquid microextraction (DLLME) | researchgate.net |

High-performance liquid chromatography (HPLC) is another widely used technique for the analysis of 3-phenylpyruvate. sielc.comzivak.com While LC-MS/MS offers higher sensitivity and specificity, HPLC with other detectors like UV or fluorescence can also provide reliable quantification. researchgate.netzivak.com

For instance, a simple and sensitive HPLC method with fluorescence detection has been described for the determination of phenylpyruvic acid in urine and serum. researchgate.net Another approach uses HPLC with UV detection for the quantitative analysis of phenylalanine, tyrosine, and tryptophan in human serum and plasma, which is relevant to the metabolic context of 3-phenylpyruvate. zivak.com

The separation of 3-phenylpyruvate can be achieved using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid or, for MS compatibility, formic acid. sielc.com Specialized columns, such as those with low silanol (B1196071) activity, can be employed for this purpose. sielc.com

In some cases, derivatization is used to enhance detection. For example, α-keto acids, including phenylpyruvic acid, can be converted into highly fluorescent quinoxalinone derivatives by reacting with 1,2-diamino-4,5-dimethoxybenzene, allowing for sensitive detection by HPLC. researchgate.net

Interactive Data Table: HPLC Methods for 3-Phenylpyruvate

| Method | Detector | Derivatization | Application | Reference |

| Reverse-Phase HPLC | UV or Mass Spectrometry | Not always required | Quantification in biological fluids | sielc.com |

| HPLC | Fluorescence | With 1,2-diamino-4,5-dimethoxybenzene | Sensitive determination in serum and urine | researchgate.net |

| HPLC | Chemiluminescence | With luminol | High-sensitivity detection in plasma | researchgate.net |

Enzymatic and Spectrophotometric Quantification Methods for 3-Phenylpyruvate

Enzymatic methods offer a high degree of specificity for the quantification of 3-phenylpyruvate and are often based on spectrophotometric detection. tandfonline.comtandfonline.comnih.gov These methods utilize enzymes that specifically react with 3-phenylpyruvate.

One such method employs L-phenylalanine dehydrogenase, which catalyzes the reductive amination of 3-phenylpyruvate to L-phenylalanine in the presence of NADH. nih.gov The decrease in NADH concentration, measured spectrophotometrically at 340 nm, is directly proportional to the amount of 3-phenylpyruvate present. tandfonline.comtandfonline.comnih.gov This enzymatic assay is sensitive, with a linear range for phenylpyruvate between 5 and 100 µM. nih.gov The reaction equilibrium favors the formation of L-phenylalanine. nih.gov

Another approach involves the use of phenylalanine dehydrogenase from Thermoactinomyces intermedius, which also allows for the selective determination of L-phenylalanine and 3-phenylpyruvate based on the change in NADH concentration. tandfonline.comtandfonline.com This method is sensitive in the range of 0.015 to 0.15 µmol of 3-phenylpyruvate. tandfonline.comtandfonline.com

To enhance the sensitivity of spectrophotometric assays, colorimetric mediators can be employed. frontiersin.org For example, the NADH produced from the enzymatic conversion of phenylalanine to phenylpyruvate can reduce a Ru(byp)3³⁺ complex to Ru(byp)3²⁺, which has a distinct color that can be measured at 452 nm. frontiersin.org

It has been noted that in some spectrophotometric assays for phenylalanine ammonia-lyase, a side reaction involving the transamination of phenylalanine could produce phenylpyruvate, which might interfere with measurements at 290 nm. nih.gov However, for certain plant seedling preparations, this interference was found to be insignificant. nih.gov

Interactive Data Table: Enzymatic and Spectrophotometric Methods

| Enzyme | Principle | Detection | Sensitivity | Reference |

| L-Phenylalanine Dehydrogenase | Reductive amination of 3-phenylpyruvate, consuming NADH | Spectrophotometry (340 nm) | 5-100 µM | nih.gov |

| Phenylalanine Dehydrogenase (T. intermedius) | Similar to above | Spectrophotometry (340 nm) | 0.015-0.15 µmol | tandfonline.comtandfonline.com |

| Phenylalanine Dehydrogenase/NAD⁺ with Ru(II/III) mediator | Enzymatic reaction coupled with colorimetric mediator | Spectrophotometry (452 nm) | High sensitivity | frontiersin.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics of Phenylpyruvate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used in metabolomics to obtain a comprehensive profile of metabolites in a biological sample. nih.govnih.govfrontiersin.org While generally less sensitive than mass spectrometry, NMR offers high reproducibility and the ability to identify unknown compounds. nih.gov

Proton NMR (¹H NMR) is the most common type of NMR used in metabolomics because protons are present in nearly all metabolites. nih.gov The analysis of ¹H NMR spectra of biofluids like serum or urine can reveal the presence and concentration of numerous metabolites, including 3-phenylpyruvate. nih.govhmdb.ca The chemical shifts and coupling patterns in the NMR spectrum provide structural information that aids in the identification of compounds. frontiersin.org

For quantitative NMR (qNMR), the signal intensity of a metabolite is linearly related to its concentration, allowing for absolute quantification, often with the use of a single internal standard. rroij.com In the context of phenylpyruvate, its ¹H NMR spectrum in a deuterated methanol solvent has been experimentally determined. hmdb.ca

NMR-based metabolomics has been applied to study various diseases and metabolic states. nih.govrroij.com The technique can provide a snapshot of the metabolic phenotype, which can be valuable for understanding the biochemical consequences of elevated 3-phenylpyruvate levels. frontiersin.org

Method Validation and Internal Standard Development in Phenylpyruvate Analysis

The validation of any analytical method is essential to ensure the reliability and accuracy of the results. egetipdergisi.com.trnih.gov This is particularly critical in clinical and research settings where decisions may be based on the quantitative data obtained. For methods analyzing 3-phenylpyruvate, validation typically includes assessing selectivity, linearity, sensitivity (limit of detection and quantification), accuracy, precision (intraday and interday repeatability), and recovery. egetipdergisi.com.trnih.gov

The use of an internal standard is a cornerstone of robust quantitative analysis, especially in chromatography-mass spectrometry. egetipdergisi.com.tr An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. egetipdergisi.com.tr The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated 3-phenylpyruvate), as it has nearly identical chemical and physical properties to the target compound. egetipdergisi.com.tr

Future Directions in Potassium 3 Phenylpyruvate Research

Exploration of Therapeutic Targets Modulating Phenylpyruvate Metabolism

The accumulation of phenylpyruvate and related metabolites is not only a diagnostic indicator but also a key factor in the pathophysiology of PKU and other conditions. nih.govfrontiersin.org These compounds exert toxic effects by interfering with various cellular processes, making the enzymes and pathways involved in phenylpyruvate metabolism attractive targets for therapeutic intervention. nih.govnih.gov

Research has shown that phenylpyruvate can inhibit key enzymes involved in cellular energy and neurotransmitter metabolism. For example, phenylpyruvate has been found to inhibit pyruvate (B1213749) kinase, which could contribute to the reduced brain glucose metabolism observed in PKU patients. royalsocietypublishing.org It also inhibits pyruvate dehydrogenase complex and other enzymes critical for mitochondrial function. nih.gov Furthermore, high phenylalanine concentrations and its metabolites can impair the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, contributing to the neurological symptoms of PKU. nih.govnih.gov

A recent study highlighted a novel role for phenylpyruvate outside of PKU, finding it accumulates in diabetic wounds and promotes pathological inflammation. nih.gov The study revealed that phenylpyruvate enters macrophages and inhibits the enzyme palmitoyl-protein thioesterase 1 (PPT1), leading to excessive activation of the NLRP3 inflammasome. nih.gov Modulating this interaction, for instance by reducing local phenylpyruvate levels, was proposed as a potential therapeutic strategy for chronic inflammation in diabetic wound healing. nih.gov This discovery opens a new avenue of research, suggesting that targeting phenylpyruvate metabolism could have therapeutic benefits beyond genetic disorders like PKU.

| Potential Therapeutic Target | Effect of Phenylpyruvate | Pathophysiological Relevance | Source |

|---|---|---|---|

| Pyruvate Kinase (PK) | Inhibits enzyme activity. royalsocietypublishing.org | May contribute to reduced glucose metabolism and neurological dysfunction in PKU. royalsocietypublishing.org | royalsocietypublishing.org |

| Pyruvate Dehydrogenase Complex | Inhibits enzyme activity. nih.gov | Contributes to impaired mitochondrial energy production. nih.gov | nih.gov |

| Palmitoyl-Protein Thioesterase 1 (PPT1) | Binds to and inhibits enzyme activity. nih.gov | Leads to increased NLRP3 protein stability and sustained pro-inflammatory macrophage polarization in diabetic wounds. nih.gov | nih.gov |

| Tyr & Trp Hydroxylases / Dopa Decarboxylase | Inhibited by Phe and its metabolites. nih.gov | Leads to decreased synthesis of dopamine and serotonin, contributing to neurotoxicity in PKU. nih.gov | nih.gov |

| Glucose-6-phosphate dehydrogenase (G6PD) | Significantly reduces enzyme activity. nih.gov | Could impair NADPH production, alter cellular redox status, and contribute to oxidative stress observed in PKU. nih.gov | nih.gov |

Biotechnological Engineering for Enhanced Production of 3-Phenylpyruvate Derivatives

Beyond its role in disease, 3-phenylpyruvate is a valuable precursor for the synthesis of a wide range of aromatic compounds used in the pharmaceutical, food, and chemical industries. nih.govfrontiersin.orgnih.gov Traditional chemical synthesis of these compounds often relies on petroleum-based feedstocks. nih.gov Consequently, there is growing interest in developing sustainable, environmentally friendly production methods using metabolically engineered microorganisms. frontiersin.orgdtu.dk

Microorganisms such as Escherichia coli and Saccharomyces cerevisiae can be engineered to produce high levels of aromatic amino acids and their derivatives via the shikimate pathway, in which 3-phenylpyruvate is a key intermediate. frontiersin.orgfrontiersin.org By introducing and optimizing specific enzymatic pathways, scientists can channel metabolic flux towards the production of desired 3-phenylpyruvate derivatives. These derivatives include phenyllactic acid (an antifungal compound), 2-phenylethanol (B73330) (a fragrance compound), and mandelic acid, among others. nih.govfrontiersin.org

A significant challenge in this field is controlling the metabolic pathway to favor the synthesis of a specific target compound, as many enzymes exhibit broad substrate specificity. nih.gov Recent research has focused on enzyme engineering to overcome this hurdle. For example, a 2025 study reported the successful engineering of ARO10, a phenylpyruvate decarboxylase from yeast, to create mutants with high specificity for different keto acid substrates, including phenylpyruvic acid. nih.gov This strategy enabled the high-yield production of specific derivatives, such as 2-phenylethanol, achieving the highest titers reported to date in yeast from de novo synthesis. nih.gov These advancements highlight the potential of combining metabolic and enzyme engineering to create efficient microbial cell factories for the sustainable production of valuable chemicals derived from 3-phenylpyruvate. nih.govoup.com

| Host Organism | Engineering Strategy | 3-Phenylpyruvate Derivative Produced | Reported Titer/Yield | Source |

|---|---|---|---|---|

| E. coli | Overexpression of L-amino acid deaminase and lactate (B86563) dehydrogenase. | Phenyllactic acid (L-PLA) | 54.0 g/L (from L-Phe) | frontiersin.org |

| E. coli | Overexpression of A. brasilense ipdC (decarboxylase) and E. coli yahK (reductase). | 2-Phenylethanol (2-PE) | Not specified in source | frontiersin.org |

| Pichia pastoris | Overexpression of S. cerevisiae ARO8, E. coli aroG/pheA. | 2-Phenylethanol (2-PE) | 1,169 mg/L | frontiersin.org |

| Saccharomyces cerevisiae | Engineered ARO10 (phenylpyruvate decarboxylase mutant H339C/I335T/A628Q). | 2-Phenylethanol (2-PE) | 2.77 g/L | nih.gov |

| Saccharomyces cerevisiae | Engineered ARO10 (phenylpyruvate decarboxylase mutant I335E). | Tyrosol (from 4-hydroxyphenylpyruvic acid) | 11.08 g/L | nih.gov |

| Saccharomyces cerevisiae | Engineered ARO10 (phenylpyruvate decarboxylase mutant A628F/H339I/I335M). | Tryptophol (from Indole-3-pyruvic acid) | 1.21 g/L | nih.gov |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Potassium 3-phenylpyruvate?

- Methodological Answer : Synthesis typically involves reacting phenylpyruvic acid with potassium hydroxide in aqueous or alcoholic solvents. Characterization includes:

- Purity testing : Use titration (acid-base or redox) to confirm stoichiometric ratios, as outlined in reagent preparation protocols .

- Spectroscopic analysis : Employ UV-Vis spectroscopy (200–400 nm range) to detect carbonyl groups and NMR (¹H/¹³C) to confirm structural integrity. Reference spectral databases (e.g., ATR libraries) for cross-validation .

- Chromatographic methods : HPLC or TLC with appropriate mobile phases to assess purity and byproduct formation .

Q. How can researchers verify the hygroscopic nature of this compound during storage?

- Methodological Answer :

- Gravimetric analysis : Measure mass changes under controlled humidity (e.g., 40–80% RH) using dynamic vapor sorption (DVS) instruments .

- Karl Fischer titration : Quantify water content pre- and post-storage to assess hygroscopicity .

- Storage recommendations : Use desiccants (silica gel) in airtight amber glass containers to minimize moisture absorption, as per reagent handling guidelines .

Q. What spectroscopic techniques are critical for identifying this compound in complex mixtures?

- Methodological Answer :

- FT-IR : Confirm the presence of carboxylate (COO⁻) stretches (~1600 cm⁻¹) and aromatic C-H bends (~700 cm⁻¹) .

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular weight (178.00 g/mol) and isotopic patterns .

- Cross-referencing : Compare data with standardized spectral libraries (e.g., Aldrich ATR) to eliminate ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data involving this compound as a substrate?

- Methodological Answer :

- Kinetic assays : Conduct Michaelis-Menten studies under standardized pH (e.g., 7.4) and temperature (25°C) conditions to measure and . For example, compare substrate specificity of lactate dehydrogenase (LDH) isoforms using 3-phenylpyruvate vs. pyruvate .

- Statistical validation : Use ANOVA or t-tests to assess reproducibility across replicates. Address outliers via Grubbs’ test .

- Literature synthesis : Cross-reference findings with studies on homologous enzymes (e.g., Plasmodium falciparum LDH) to contextualize substrate preferences .

Q. What experimental strategies mitigate interference from this compound’s hygroscopicity in kinetic studies?

- Methodological Answer :

- In-situ preparation : Prepare solutions immediately before use and monitor water content via Karl Fischer titration .

- Buffer optimization : Use non-aqueous solvents (e.g., DMSO) or ionic liquids to minimize hydrolysis, ensuring compatibility with enzymatic activity .

- Control experiments : Include blank runs without substrate to isolate moisture-induced artifacts .

Q. How can researchers design studies to explore the metabolic roles of this compound in non-model organisms?

- Methodological Answer :

- Isotopic labeling : Use ¹³C-labeled 3-phenylpyruvate to track incorporation into metabolic pathways via LC-MS or NMR .

- Gene knockout/knockdown : Employ CRISPR/Cas9 to silence putative enzymes (e.g., LDH homologs) and assess metabolic flux changes .

- Comparative enzymology : Extract enzymes from target organisms and assay activity against 3-phenylpyruvate, using Toxoplasma gondii LDH1/LDH2 as a reference .

Methodological Best Practices

- Data interpretation : Always contextualize findings with prior literature, citing key papers (e.g., substrate specificity in Plasmodium LDH) to avoid overgeneralization .

- Reproducibility : Document reagent sources (e.g., ACS-grade potassium salts) and environmental conditions (humidity, light exposure) in the "Experimental Methods" section .

- Ethical referencing : Use IUPAC nomenclature and avoid proprietary abbreviations to ensure clarity and compliance with journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.